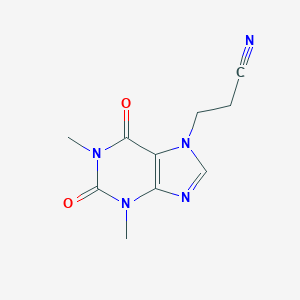

3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanenitrile

Vue d'ensemble

Description

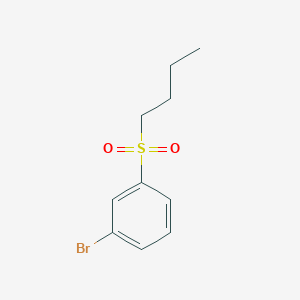

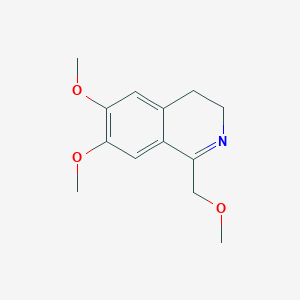

3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanenitrile, also known as 3-DMP, is a synthetic compound that has recently been studied for its potential scientific applications. 3-DMP is a small molecule that belongs to the class of purines, which are nitrogen-containing compounds that are found in the structure of many important biomolecules such as DNA and RNA. 3-DMP has been used in a variety of scientific applications, including as a reagent for the synthesis of other compounds, as a probe for studying biochemical and physiological processes, and as a tool for studying the mechanism of action of drugs.

Applications De Recherche Scientifique

Weak Interactions in Polymorph Development

Research has highlighted the significance of weak interactions in the development of polymorphs of related compounds. For example, the study of 1,3-bis(4,6-dimethyl-1H-nicotinonitrile-1-yl)1,3-dioxy propane polymorphs demonstrated the role of intra and intermolecular weak interactions in solid state. These findings are crucial in understanding how weak forces influence the structure and properties of such compounds (Tewari et al., 2011).

Stereochemistry and Chiral Separation

The development of methods for the chiral separation of stereomers is another important application. A study described the creation of a reversed-phase enantioselective high-performance liquid chromatographic method for separating isomers of a closely related compound. Such techniques are vital for the purification and characterization of chiral compounds (Peikova et al., 2019).

Xanthine-Based Compound Synthesis

The synthesis of xanthine-based compounds, similar to 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanenitrile, is also a significant area of research. These compounds have diverse applications, including in pharmaceuticals and material science. For instance, the synthesis of 7-(5-Carboxypentyl)-1,3-dimethylxanthine monohydrate demonstrates the potential for creating novel compounds with unique properties (Carvalho et al., 2007).

Salt Phases of Theophylline

Research on the salt phases of theophylline, a compound structurally related to 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanenitrile, offers insights into the crystallographic properties and interactions in such compounds. Understanding these properties is crucial for applications in crystal engineering and drug formulation (Buist et al., 2014).

Polymerization and Material Science

Another research application is in polymerization and material science. For instance, the synthesis and condensation polymerization of N-(3-carboxy-2-hydroxypropyl) derivatives of purine bases, related to the chemical structure of interest, demonstrate applications in creating new materials with specific desired properties (Hattori et al., 1977).

Mécanisme D'action

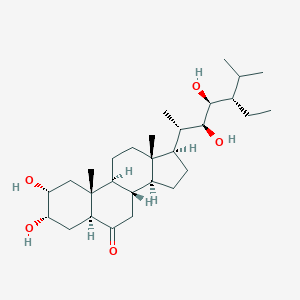

Target of Action

The primary target of this compound is the TRPA1 channel . The TRPA1 channel is a member of the transient receptor potential channel family and is involved in the sensation of pain and inflammation.

Mode of Action

The compound acts as a selective TRPA1 channel blocker . It antagonizes the calcium influx mediated by the TRPA1 channel, thereby inhibiting the sensation of pain .

Biochemical Pathways

The compound primarily affects the pain sensation pathway by blocking the TRPA1 channel . This action disrupts the normal flow of calcium ions, which are crucial for transmitting pain signals from peripheral nerves to the central nervous system.

Pharmacokinetics

It is known that the compound can be used in cells or delivered to animals orally, by inhalation, or by injection , suggesting a versatile range of administration routes.

Result of Action

By blocking the TRPA1 channel, the compound effectively reduces the sensation of pain . This makes it a promising therapeutic target for chronic inflammatory or neurogenic pain.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the method of administration can affect the compound’s bioavailability and, consequently, its therapeutic effect . .

Propriétés

IUPAC Name |

3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c1-13-8-7(9(16)14(2)10(13)17)15(6-12-8)5-3-4-11/h6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVJVVVIFOIZKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325871 | |

| Record name | 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanenitrile | |

CAS RN |

1811-38-7 | |

| Record name | 1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1811-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 521012 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001811387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC521012 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol](/img/structure/B110062.png)

![3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B110077.png)